REACTION_CXSMILES
|
[F:1][C:2]([F:13])([F:12])[CH2:3][CH2:4][O:5][CH2:6][CH2:7][C:8]([F:11])([F:10])[F:9].C1C=CC=CC=1.[FH:20]>O>[F:1][C:2]([F:12])([F:13])[CH2:3][CH2:4][O:5][CH2:6][CH2:7][C:8]([F:9])([F:11])[F:10].[C:2]([F:12])([F:1])=[CH2:3].[CH2:4]=[O:5].[FH:20]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(CCOCCC(F)(F)F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the catalytic activity is reduced during the reaction
|
Name
|
|
Type
|
product
|
Smiles
|
FC(CCOCCC(F)(F)F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
C=O
|
Name
|
|
Type
|
product
|
Smiles
|
F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[F:1][C:2]([F:13])([F:12])[CH2:3][CH2:4][O:5][CH2:6][CH2:7][C:8]([F:11])([F:10])[F:9].C1C=CC=CC=1.[FH:20]>O>[F:1][C:2]([F:12])([F:13])[CH2:3][CH2:4][O:5][CH2:6][CH2:7][C:8]([F:9])([F:11])[F:10].[C:2]([F:12])([F:1])=[CH2:3].[CH2:4]=[O:5].[FH:20]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(CCOCCC(F)(F)F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the catalytic activity is reduced during the reaction
|
Name
|
|
Type
|
product
|
Smiles
|
FC(CCOCCC(F)(F)F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
C=O
|
Name
|
|
Type
|
product
|
Smiles
|
F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[F:1][C:2]([F:13])([F:12])[CH2:3][CH2:4][O:5][CH2:6][CH2:7][C:8]([F:11])([F:10])[F:9].C1C=CC=CC=1.[FH:20]>O>[F:1][C:2]([F:12])([F:13])[CH2:3][CH2:4][O:5][CH2:6][CH2:7][C:8]([F:9])([F:11])[F:10].[C:2]([F:12])([F:1])=[CH2:3].[CH2:4]=[O:5].[FH:20]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(CCOCCC(F)(F)F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the catalytic activity is reduced during the reaction
|
Name
|
|
Type
|
product
|
Smiles
|
FC(CCOCCC(F)(F)F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
C=O
|
Name
|
|
Type
|
product
|
Smiles
|
F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |